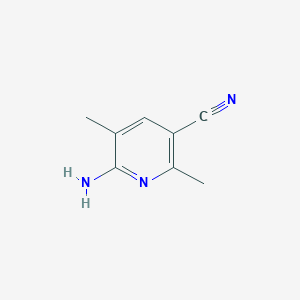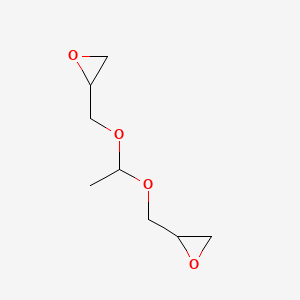
Arsenous acid, trimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic methoxide is an organoarsenic compound with the chemical formula As(OCH₃)₃ It is a colorless liquid that is primarily used in organic synthesis and research
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenic methoxide can be synthesized through the reaction of arsenic trioxide (As₂O₃) with methanol (CH₃OH) in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The general reaction is as follows: [ \text{As}_2\text{O}_3 + 6 \text{CH}_3\text{OH} \rightarrow 2 \text{As(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of arsenic methoxide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation, are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Arsenic methoxide undergoes various chemical reactions, including:
Oxidation: Arsenic methoxide can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methoxide groups can be substituted with other ligands, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsenic oxides (e.g., As₂O₅).
Reduction: Lower oxidation state arsenic compounds (e.g., AsH₃).
Substitution: Arsenic halides (e.g., AsCl₃).
Scientific Research Applications
Arsenic methoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organoarsenic compounds.
Biology: Research on arsenic methoxide’s biological activity and potential use in medicinal chemistry is ongoing.
Medicine: Studies are exploring its potential as a chemotherapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of arsenic methoxide involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Arsenic Trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Arsenic Pentoxide (As₂O₅): An oxidizing agent used in various chemical processes.
Dimethylarsinic Acid (DMA): A metabolite of arsenic with applications in toxicology studies.
Uniqueness of Arsenic Methoxide: Arsenic methoxide is unique due to its specific reactivity and potential applications in organic synthesis and materials science. Its ability to undergo various chemical reactions makes it a versatile reagent in research and industrial applications.
Properties
CAS No. |
6596-95-8 |
|---|---|
Molecular Formula |
C3H9AsO3 |
Molecular Weight |
168.02 g/mol |
IUPAC Name |
trimethyl arsorite |
InChI |
InChI=1S/C3H9AsO3/c1-5-4(6-2)7-3/h1-3H3 |
InChI Key |
JQWDUIXUOQTLKR-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


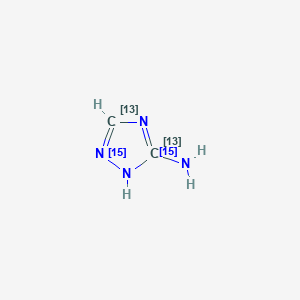
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
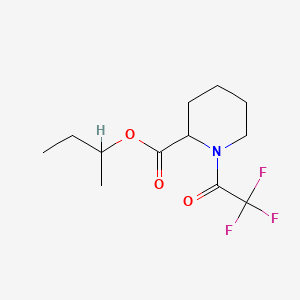



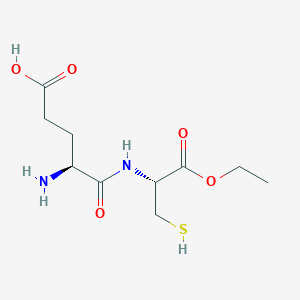
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
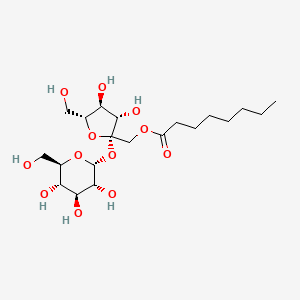
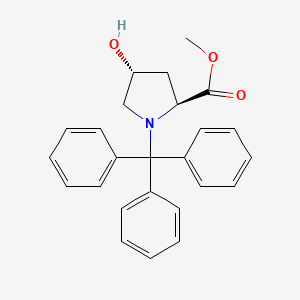
![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
